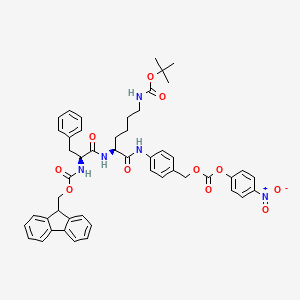

Fmoc-Phe-Lys(Boc)-PAB-PNP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)50-28-12-11-19-42(44(55)51-34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)52-45(56)43(29-32-13-5-4-6-14-32)53-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H,50,57)(H,51,55)(H,52,56)(H,53,58)/t42-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKVECQGASADRU-MJPWBCPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H51N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Phe-Lys(Boc)-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phe-Lys(Boc)-PAB-PNP is a critical component in the field of targeted cancer therapy, serving as a sophisticated, cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two moieties is of paramount importance, dictating the stability of the ADC in circulation and the efficiency of payload release at the target site. This technical guide provides an in-depth overview of the structure, mechanism of action, and application of this compound in the development of next-generation ADCs.

Core Properties of this compound

This compound is a complex chemical entity meticulously designed to incorporate several key functionalities essential for its role as an ADC linker. It is comprised of a dipeptide sequence, protecting groups, a self-immolative spacer, and a reactive group for payload conjugation.

Structural Components and Their Functions:

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide. Its removal is a crucial step during the synthesis of the linker-payload conjugate.

-

Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that serves as the cleavage site for lysosomal proteases, particularly Cathepsin B.[] The specificity of this cleavage event ensures that the cytotoxic payload is preferentially released inside the target cancer cells, where these proteases are often overexpressed.[][2]

-

Boc (tert-Butoxycarbonyl): An acid-labile protecting group for the epsilon-amino group of the lysine (B10760008) residue. This protection prevents unwanted side reactions during synthesis.

-

PAB (p-Aminobenzyl): A self-immolative spacer.[3][4] Following the enzymatic cleavage of the Phe-Lys dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached cytotoxic drug in its active form.[4]

-

PNP (p-Nitrophenyl): A good leaving group that facilitates the conjugation of the linker to a cytotoxic payload, typically through a carbamate (B1207046) linkage.

The collective action of these components ensures that the ADC remains stable in the systemic circulation, minimizing off-target toxicity, and efficiently releases its potent payload upon internalization into the target cancer cell.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1646299-50-4 | [5][6] |

| Molecular Formula | C49H51N5O11 | [5][6] |

| Molecular Weight | 885.96 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [6] |

| Storage Conditions | -20°C, stored under nitrogen | [5][6] |

| Solubility | DMSO: 6 mg/mL (6.77 mM; requires sonication) | [5] |

Visualizing the Structure and Mechanism

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action in an Antibody-Drug Conjugate

The following workflow illustrates the sequential steps from ADC internalization to payload release, facilitated by the this compound linker (note: for the purpose of this diagram, the linker is assumed to be conjugated to a payload and an antibody).

Caption: ADC mechanism from binding to payload release.

Generalized Experimental Protocol for ADC Synthesis

The following is a generalized protocol for the synthesis of an ADC using the this compound linker. This protocol is intended as a guideline and may require optimization based on the specific antibody and payload being used.

Materials:

-

This compound

-

Cytotoxic payload with a suitable nucleophilic handle (e.g., hydroxyl or amino group)

-

Monoclonal antibody

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Reaction buffers (e.g., phosphate-buffered saline, PBS)

-

Size-exclusion chromatography (SEC) system

-

Hydrophobic interaction chromatography (HIC) system

Procedure:

-

Payload-Linker Conjugation:

-

Dissolve this compound and the cytotoxic payload in anhydrous DMF.

-

Add DIPEA to the reaction mixture to facilitate the nucleophilic attack of the payload on the PNP-activated carbonate, forming a stable carbamate bond.

-

Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or LC-MS).

-

Upon completion, purify the Fmoc-Phe-Lys(Boc)-PAB-Payload conjugate.

-

-

Fmoc Deprotection:

-

Treat the purified conjugate with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the dipeptide.

-

Monitor the deprotection reaction until completion.

-

Purify the resulting Phe-Lys(Boc)-PAB-Payload.

-

-

Antibody Modification (if necessary):

-

If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.

-

If conjugating to lysine residues, no prior modification is typically needed.

-

-

Linker-Payload-Antibody Conjugation:

-

Activate the N-terminus of the Phe-Lys(Boc)-PAB-Payload to create a reactive ester (e.g., an NHS ester).

-

React the activated linker-payload with the antibody in a suitable reaction buffer.

-

Control the stoichiometry of the reaction to achieve the desired drug-to-antibody ratio (DAR).

-

-

Boc Deprotection:

-

Treat the ADC with a solution of TFA to remove the Boc protecting group from the lysine side chain. This step is often performed after conjugation to the antibody.

-

-

Purification and Characterization of the ADC:

-

Purify the final ADC using SEC to remove unconjugated linker-payload and other small molecules.

-

Characterize the ADC for purity, DAR, and aggregation using techniques such as HIC-HPLC, UV-Vis spectroscopy, and SEC.

-

Cellular Impact of the Released Payload

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell. Once the payload is released through the mechanism described above, it can exert its cell-killing effects through various signaling pathways, depending on the nature of the drug.

References

The Mechanism of Action of Phe-Lys ADC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various linker technologies, the enzymatically cleavable dipeptide linker, Phenylalanine-Lysine (Phe-Lys), has garnered significant interest. This technical guide provides an in-depth exploration of the mechanism of action of Phe-Lys ADC linkers, encompassing their cleavage, stability, and the methodologies used for their evaluation.

Core Mechanism: Cathepsin B-Mediated Cleavage

The Phe-Lys linker is a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells.[1][] The mechanism of action is initiated upon the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.

Signaling Pathway of ADC Internalization and Payload Release

Upon internalization, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[3][4] The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for Cathepsin B activity.[1] Cathepsin B recognizes and cleaves the peptide bond between the Phenylalanine and Lysine residues.[]

This cleavage event often triggers a self-immolation process, particularly when a para-aminobenzyl carbamate (B1207046) (PABC) spacer is incorporated into the linker design. The PABC spacer, upon cleavage of the Phe-Lys dipeptide, spontaneously decomposes to release the unmodified, active cytotoxic payload into the cytoplasm.[5] The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data

The stability of the ADC linker in systemic circulation is paramount to minimize off-target toxicity. Conversely, efficient cleavage within the tumor cell is necessary for efficacy. The following tables summarize key quantitative data for Phe-Lys linkers.

Table 1: Comparative Plasma Stability of Phe-Lys and Val-Cit ADC Linkers

| Linker | Plasma Source | Half-life (t1/2) | Reference(s) |

| Phe-Lys-PABC | Human | 30 days | [6] |

| Val-Cit-PABC | Human | 230 days | [6] |

| Phe-Lys-PABC | Mouse | 12.5 hours | [6] |

| Val-Cit-PABC | Mouse | 80 hours | [6] |

Note: The significant difference in half-life between human and mouse plasma for both linkers highlights the importance of selecting appropriate preclinical models.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

| Linker Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ | [1] |

| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ | [1] |

| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ | [1] |

Note: While Val-Cit has a slightly higher catalytic efficiency, Phe-Lys is still rapidly cleaved by Cathepsin B. The values presented are based on a specific experimental setup and may vary.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of ADCs with Phe-Lys linkers.

ADC Plasma Stability Assay

This assay determines the stability of the ADC in plasma over time by measuring the amount of intact ADC or released payload.

Experimental Workflow for ADC Plasma Stability Assay

Methodology:

-

Materials:

-

Antibody-Drug Conjugate (ADC) with Phe-Lys linker.

-

Control ADC (with a known stable linker, if available).

-

Plasma (Human, Mouse, Rat, etc.).

-

Phosphate-buffered saline (PBS).

-

Quenching solution (e.g., acetonitrile).

-

LC-MS system.

-

-

Procedure:

-

Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.[7]

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Immediately quench the reaction by adding a protein precipitation agent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the free payload using LC-MS/MS.[7]

-

To determine the average drug-to-antibody ratio (DAR) over time, the intact or partially degraded ADC can be analyzed by LC-MS after appropriate sample preparation (e.g., immunoaffinity capture).[8][9]

-

-

Data Analysis:

-

Quantify the concentration of the released payload at each time point.

-

Calculate the percentage of payload release over time.

-

Determine the half-life (t1/2) of the ADC linker in plasma.

-

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Phe-Lys linker to cleavage by its target enzyme, Cathepsin B.

Experimental Workflow for Cathepsin B Cleavage Assay

Methodology:

-

Materials:

-

Fluorogenic Phe-Lys substrate (e.g., Phe-Lys-AMC, where AMC is 7-amino-4-methylcoumarin).

-

Recombinant human Cathepsin B.

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[5]

-

Fluorescence microplate reader.

-

-

Procedure:

-

Activate Cathepsin B by pre-incubating in the assay buffer containing DTT.

-

Prepare serial dilutions of the Phe-Lys-AMC substrate.

-

Add the activated Cathepsin B to the substrate dilutions in a 96-well plate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for AMC.[10]

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot V₀ against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.[1]

-

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

-

Materials:

-

Antigen-positive and antigen-negative cancer cell lines.

-

Complete cell culture medium.

-

ADC with Phe-Lys linker.

-

Control antibody and free payload.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).[][12]

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, control antibody, and free payload.

-

Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[13]

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.[13]

-

Bystander Effect

The bystander effect refers to the ability of an ADC's payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells.[14] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen. The Phe-Lys linker, being cleavable, can contribute to the bystander effect if the released payload is membrane-permeable.[14]

Conclusion

The Phe-Lys dipeptide linker represents a well-established and effective technology for the development of antibody-drug conjugates. Its mechanism of action, centered on specific cleavage by lysosomal Cathepsin B, allows for targeted payload release within cancer cells. A thorough understanding of its stability, cleavage kinetics, and the appropriate experimental methodologies for its evaluation is critical for the successful design and development of novel ADCs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]

- 8. lcms.cz [lcms.cz]

- 9. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. sciex.com [sciex.com]

- 13. pharmiweb.com [pharmiweb.com]

- 14. preprints.org [preprints.org]

An In-Depth Technical Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protease-cleavable linkers, a critical component in the design of effective and safe antibody-drug conjugates (ADCs). This document delves into the core principles, mechanisms of action, and key quantitative data associated with these linkers. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding and practical application of this technology in the field of targeted cancer therapy.

Introduction to Protease-Cleavable Linkers

Protease-cleavable linkers are a class of chemical moieties that connect a monoclonal antibody to a potent cytotoxic payload in an ADC. These linkers are designed to be stable in systemic circulation and to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within tumor cells.[1][2] This targeted release of the cytotoxic agent enhances the therapeutic window of the ADC by maximizing its efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.[3][]

The design of protease-cleavable linkers is a sophisticated process that requires a balance between stability and selective cleavage. An ideal linker should prevent premature drug release in the bloodstream but allow for rapid and efficient payload liberation upon reaching the target site.[5] The most clinically advanced protease-cleavable linkers are peptide-based, designed to be substrates for lysosomal proteases such as cathepsins, or for proteases abundant in the tumor stroma, including matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[6][7]

Mechanism of Action

The mechanism of action for an ADC with a protease-cleavable linker typically involves a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.

Figure 1: General mechanism of action for an ADC with a protease-cleavable linker.

Upon internalization, the ADC is trafficked to endosomes and subsequently to lysosomes. The acidic environment of the lysosome and the presence of highly active proteases, such as cathepsin B, facilitate the cleavage of the linker and the release of the cytotoxic payload.[8] For linkers designed to be cleaved in the tumor microenvironment, extracellular proteases like MMPs can release the payload in the vicinity of the tumor, enabling a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[7]

A key feature of many protease-cleavable linkers is the incorporation of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). Following enzymatic cleavage of the peptide sequence, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, fully active payload.[8][]

Types of Protease-Cleavable Linkers

Cathepsin-Cleavable Linkers

Cathepsins are a family of proteases that are highly active in the lysosomal compartment and are often overexpressed in various cancers.[] Linkers containing dipeptide sequences such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are well-established substrates for cathepsin B.[6][10]

-

Valine-Citrulline (Val-Cit): This is the most widely used cathepsin-cleavable linker in clinically approved and investigational ADCs.[6] It exhibits a good balance of plasma stability and efficient cleavage by multiple lysosomal cathepsins, including B, K, L, and S.[]

-

Valine-Alanine (Val-Ala): This dipeptide is also effectively cleaved by cathepsins, albeit at a slightly slower rate than Val-Cit.[6] A key advantage of Val-Ala is its lower hydrophobicity, which can reduce the propensity for ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[10]

Matrix Metalloproteinase (MMP)-Cleavable Linkers

MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of the extracellular matrix (ECM). Several MMPs, including MMP-2 and MMP-9, are overexpressed in the tumor microenvironment and are associated with tumor invasion and metastasis.[11] Linkers containing peptide sequences recognized by these MMPs can be designed to release the payload extracellularly.

Urokinase-Type Plasminogen Activator (uPA)-Cleavable Linkers

uPA is a serine protease that is also overexpressed in many cancers and is involved in ECM degradation and tumor cell invasion.[12] Linkers containing specific peptide sequences susceptible to uPA cleavage can be utilized for targeted drug release in the tumor microenvironment.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [jp.acrobiosystems.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pyxisoncology.com [pyxisoncology.com]

- 8. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the p-Aminobenzyl (PAB) Self-Immolative Spacer in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic payloads directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component in the design of many successful ADCs is the linker, which bridges the antibody and the cytotoxic drug. Among the various linker technologies, the p-aminobenzyl (PAB) self-immolative spacer has emerged as a cornerstone, ensuring the conditional and efficient release of the payload within the target cell. This technical guide provides an in-depth exploration of the PAB spacer's mechanism of action, its application in ADC development, and the experimental methodologies used for its evaluation.

The Core Function and Mechanism of the PAB Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) spacer is a key element in many cleavable linker systems, most notably in conjunction with a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. Its primary function is to ensure the release of the cytotoxic payload in its native, unmodified, and fully active form following an initial trigger event, typically enzymatic cleavage within the lysosome of a cancer cell. This process is termed "self-immolation" because the spacer spontaneously fragments after the initial cleavage, without the need for further enzymatic activity.

The mechanism of the PAB spacer is a well-characterized 1,6-elimination reaction, an electronic cascade initiated by the cleavage of a promoiety, which unmasks an aniline (B41778) nitrogen. This triggers a rapid and irreversible fragmentation of the spacer, leading to the release of the unmodified cytotoxic drug. This process is crucial for the therapeutic efficacy and safety profile of the ADC.

dot```dot graph PAB_Mechanism { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

ADC [label="Antibody-Drug Conjugate\n(in lysosome)", fillcolor="#F1F3F4"]; Cleavage [label="Cathepsin B\nCleavage", shape="ellipse", style="filled", fillcolor="#FBBC05"]; Intermediate [label="Unstable Intermediate\n(p-aminobenzyl amine)", fillcolor="#F1F3F4"]; Elimination [label="1,6-Elimination\n(Self-Immolation)", shape="ellipse", style="filled", fillcolor="#EA4335"]; Products [label="Released Payload\n(Active Drug)\n+ Linker Remnants", fillcolor="#34A853", fontcolor="#FFFFFF"];

ADC -> Cleavage [label="Val-Cit cleavage"]; Cleavage -> Intermediate; Intermediate -> Elimination [label="Spontaneous\nelectron cascade"]; Elimination -> Products; }

A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the various methodologies, Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, largely dominated by two key α-amino protecting group strategies: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. The choice between these two approaches is a critical decision that influences the entire synthesis process, from resin and side-chain protection strategies to cleavage and purification protocols. This in-depth technical guide provides a comprehensive analysis of the Fmoc and Boc protecting groups, offering a detailed comparison, experimental protocols, and a discussion of common challenges to empower researchers in their peptide synthesis endeavors.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]

-

The Fmoc Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection. Deprotection is achieved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][3][4] The side-chain protecting groups are acid-labile, usually based on a tert-butyl (tBu) group, which allows for a final, orthogonal cleavage step using a strong acid like trifluoroacetic acid (TFA).[5][] This orthogonality, where the Nα- and side-chain protecting groups are removed by chemically distinct mechanisms, is a significant advantage of the Fmoc strategy.[][5]

-

The Boc Strategy: As the more traditional method, the Boc strategy employs the acid-labile Boc group for Nα-protection.[] Deprotection is carried out with a moderate acid, such as TFA.[1][5] The side-chain protecting groups are typically benzyl-based (Bzl) and necessitate a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[1][5][] This reliance on graduated acid lability rather than true orthogonality means that some side-chain deprotection can occur during the repetitive Nα-deprotection steps.[4]

Comparative Analysis of Fmoc and Boc Strategies

The selection of either the Fmoc or Boc strategy is contingent on a variety of factors, including the peptide sequence, desired length, presence of sensitive residues, and the scale of synthesis.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | Base-labile (e.g., 20% piperidine in DMF)[][3] | Acid-labile (e.g., 25-50% TFA in DCM)[1][5] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[5][] | Strong acid-labile (e.g., Bzl, Tos)[5][] |

| Orthogonality | Fully Orthogonal[][5] | Partial (Graduated Acid Lability)[5] |

| Cleavage Cocktail | Mild (e.g., TFA/TIS/H₂O)[7] | Harsh (e.g., HF/anisole, TFMSA)[1][5] |

| Automation Compatibility | Standard for automated synthesizers[8] | Less common for modern commercial synthesizers |

| Handling Precautions | Standard laboratory glassware[8] | Requires specialized HF-resistant apparatus[8][9] |

| Compatibility with PTMs | Generally compatible[4] | Limited due to harsh cleavage conditions |

| Common Coupling Reagents | HATU, HBTU, HCTU[][10] | DCC/HOBt, HBTU, HATU[1][] |

| Typical Coupling Yield | >99%[] | Generally high, but can be sequence-dependent |

| Deprotection Time | Typically 5-30 minutes[][7] | 20-30 minutes[1][11] |

Chemical Mechanisms and Workflows

The cyclical nature of solid-phase peptide synthesis involves the repeated steps of deprotection and coupling. The underlying chemical mechanisms for the removal of the Fmoc and Boc protecting groups are distinct and are visualized below, along with the general experimental workflows.

Fmoc Deprotection and SPPS Cycle

The deprotection of the Fmoc group proceeds via a β-elimination reaction initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the base.[4][5][12]

Caption: Mechanism of Fmoc deprotection by piperidine.

The overall workflow for Fmoc-based SPPS is a cyclical process of deprotection, washing, coupling, and further washing.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Boc Deprotection and SPPS Cycle

The Boc group is removed under acidic conditions. Protonation of the carbonyl oxygen of the Boc group facilitates its cleavage, forming a stable tert-butyl cation and an unstable carbamic acid, which rapidly decomposes to release the free amine and carbon dioxide.[13][14] The generated tert-butyl cations are reactive electrophiles and must be scavenged to prevent side reactions with nucleophilic residues like Tryptophan or Methionine.[5]

Caption: Mechanism of Boc deprotection by trifluoroacetic acid (TFA).

The Boc SPPS workflow involves an additional neutralization step after deprotection, as the newly formed free amine is in the form of a trifluoroacetate (B77799) salt.[5][15]

Caption: General workflow of Boc solid-phase peptide synthesis.

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis. These should be adapted based on the specific peptide sequence, resin, and available equipment.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis

-

Resin Swelling:

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HCTU or HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF.[8]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[7]

-

Monitor coupling completion with a qualitative test (e.g., Kaiser test).[3]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

-

-

Repeat Cycles:

-

Repeat steps 2-4 for each amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[7]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.[1][18]

-

Protocol 2: Boc Solid-Phase Peptide Synthesis

-

Resin Swelling and First Amino Acid Coupling:

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents).

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[1]

-

Monitor the reaction completion (e.g., ninhydrin (B49086) test).

-

-

Washing:

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles:

-

Repeat steps 2-5 for each subsequent amino acid.

-

-

Final Cleavage and Deprotection:

-

Treat the peptide-resin with a strong acid cocktail, most commonly anhydrous HF, containing scavengers like anisole.[11] This step requires specialized, HF-resistant equipment.

-

The cleavage is typically performed at 0°C for 1 hour.[11]

-

After evaporating the HF, the peptide is precipitated from the resin with cold diethyl ether.

-

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during both Fmoc and Boc SPPS, potentially compromising the purity and yield of the final peptide.

| Side Reaction | Description | Predominant Strategy | Mitigation |

| Aspartimide Formation | The side-chain carboxyl group of Asp can form a cyclic imide, especially in Asp-Gly or Asp-Ser sequences, which can then open to form a mixture of α- and β-peptides.[19] | Fmoc (base-catalyzed) | Use of protecting groups like Hmb on the preceding amino acid's backbone nitrogen; adding HOBt to the piperidine deprotection solution.[19] |

| Racemization | Loss of stereochemical integrity, particularly at the C-terminal residue of the activated amino acid. Cysteine and Histidine are particularly susceptible.[][8] | Both | Use of additives like HOBt or employing specific coupling reagents (e.g., HATU) can minimize racemization.[][8] |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin to form a stable six-membered ring, cleaving the dipeptide from the resin. Most common with Proline in the first two positions.[19] | Fmoc | Use of sterically hindered resins like 2-chlorotrityl chloride resin.[19] For Boc, in situ neutralization protocols can suppress this.[19] |

| Alkylation of Trp/Met | The nucleophilic side chains of Tryptophan and Methionine can be alkylated by carbocations generated during deprotection.[5] | Boc (acid-catalyzed) | Use of scavengers like anisole, thioanisole, or dithiothreitol (B142953) (DTE) in the deprotection and cleavage cocktails.[5][13] |

| Dehydration of Asn/Gln | Dehydration of the side-chain amide of Asparagine or Glutamine to a nitrile can occur during the activation step.[20] | Both | Protection of the side-chain amide with a group like Trityl (Trt) is recommended, especially for long peptides.[20] |

Conclusion

The choice between Fmoc and Boc solid-phase peptide synthesis is a nuanced decision that rests on the specific requirements of the target peptide and the resources available. The Fmoc strategy, with its mild deprotection conditions, orthogonality, and high amenability to automation, has become the predominant method in modern peptide synthesis, particularly for standard peptides and those with sensitive modifications.[1][][4] However, the Boc strategy remains a powerful tool, especially for the synthesis of long and difficult sequences prone to aggregation, where the repeated acid treatments can help disrupt secondary structures.[1] A thorough understanding of the underlying chemistry, potential side reactions, and detailed protocols for each strategy is essential for researchers, scientists, and drug development professionals to successfully and efficiently synthesize high-quality peptides for their research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. One moment, please... [total-synthesis.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. academic.oup.com [academic.oup.com]

- 18. rsc.org [rsc.org]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Phe-Lys(Boc)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Boc)-PAB-PNP is a crucial bifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This linker system is meticulously designed to connect a cytotoxic payload to a monoclonal antibody, facilitating targeted drug delivery to cancer cells. Its architecture incorporates several key functional components: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group for orthogonal protection in peptide synthesis, a Boc-protected lysine (B10760008) side chain, a cathepsin B-cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to the drug payload.

Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and successful incorporation into complex bioconjugates. This guide provides a comprehensive overview of these properties, supported by available data, detailed experimental protocols, and visualizations to aid researchers in their drug development endeavors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C49H51N5O11 |

| Molecular Weight | 885.96 g/mol [1] |

| Appearance | Solid[2] |

| Purity | ≥98%[1] |

| CAS Number | 1646299-50-4[1][2][3] |

Solubility

The solubility of this compound is a critical parameter for its use in synthesis and conjugation reactions. Due to its hydrophobic nature, it is generally soluble in polar aprotic organic solvents.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 6 mg/mL (6.77 mM) | Requires sonication for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility.[2] |

| Dimethylformamide (DMF) | To be determined | Commonly used for dissolving Fmoc-protected amino acids and peptides. |

| N-Methyl-2-pyrrolidone (NMP) | To be determined | Another common solvent for peptide synthesis and related compounds. |

| Tetrahydrofuran (THF) | To be determined | - |

| Acetonitrile (ACN) | To be determined | - |

| Aqueous Solutions | Poorly soluble | Expected to have low solubility in water and aqueous buffers due to its hydrophobicity. |

Stability

The stability of this compound is influenced by storage conditions, pH, and enzymatic activity.

Storage Stability

Proper storage is essential to maintain the integrity of the linker.

| Condition | Recommended Storage | Duration |

| Solid | -20°C, stored under nitrogen | Long-term |

| In Solvent | -80°C, stored under nitrogen | 6 months[2] |

| In Solvent | -20°C, stored under nitrogen | 1 month[2] |

It is crucial to avoid repeated freeze-thaw cycles of solutions to prevent degradation.

pH and Chemical Stability

The linker contains multiple functional groups susceptible to degradation under certain pH conditions. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid). The ester linkage of the PNP group is susceptible to hydrolysis, particularly at elevated pH.

Enzymatic Stability and Drug Release Mechanism

The core of this linker's functionality lies in its selective cleavage by the lysosomal protease, cathepsin B, which is often overexpressed in tumor cells. The Phe-Lys dipeptide sequence is a recognized substrate for cathepsin B.[]

A study comparing dipeptide linkers found that an ADC with a Phe-Lys linker has a half-life of approximately 80 days in human plasma, indicating good stability in circulation.[5] The cleavage of the Phe-Lys bond by cathepsin B initiates a cascade that leads to the release of the active drug. This process involves a 1,6-elimination reaction of the PAB spacer, which self-immolates to liberate the payload.[6][7]

The kinetic efficiency of cathepsin B cleavage of a Phe-Lys-PABC-fluorophore substrate has been reported with a kcat/Km of 7800 M⁻¹s⁻¹.[8]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in various organic solvents.

-

Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound into a clear glass vial.

-

Solvent Addition: Add the selected solvent (e.g., DMF, NMP, THF) in small, precise increments (e.g., 50 µL) to the vial.

-

Dissolution: After each addition, vortex the vial for 30 seconds. If the solid is not fully dissolved, use sonication for up to 5 minutes.

-

Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.

-

Calculation: Continue adding solvent until complete dissolution is achieved. The solubility can then be calculated in mg/mL or mM.

-

Replication: Repeat the experiment at least twice for each solvent to ensure reproducibility.

Protocol for Stability Assessment using HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Dilute the stock solution in an acidic buffer (e.g., 0.1 M HCl) and incubate at a set temperature (e.g., 40°C).

-

Basic: Dilute the stock solution in a basic buffer (e.g., 0.1 M NaOH) and incubate at room temperature.

-

Oxidative: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 262 nm (for the Fmoc group) and 317 nm (for the PNP group).

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of degradation over time to determine the stability under each condition.

Protocol for Cathepsin B Cleavage Assay

This protocol describes a fluorometric assay to confirm the enzymatic cleavage of the Phe-Lys linker.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

Cathepsin B: Reconstitute human cathepsin B in the assay buffer to a working concentration.

-

Substrate: Prepare a stock solution of a fluorogenic Phe-Lys substrate (e.g., Fmoc-Phe-Lys-AMC) or the this compound linker itself if a suitable detection method is available.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the substrate to each well.

-

Initiate the reaction by adding the cathepsin B solution. Include a negative control without the enzyme.

-

-

Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence versus time plot.

Visualizations

Drug Release Mechanism

Caption: Mechanism of drug release from a Phe-Lys linked ADC.

Experimental Workflow for Stability Analysis

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a sophisticated linker designed for the targeted delivery of therapeutic agents. Its solubility in common organic solvents like DMSO facilitates its use in synthetic chemistry, while its notable stability in plasma, coupled with its specific cleavage by lysosomal cathepsin B, makes it an excellent candidate for the development of effective and safe Antibody-Drug Conjugates. The protocols and data presented in this guide offer a foundational understanding for researchers working with this linker, enabling them to optimize their experimental conditions and advance the development of next-generation targeted therapies. Further experimental validation of solubility in a broader range of solvents and detailed kinetic studies of its degradation under various pH and temperature conditions will continue to enhance its application in drug development.

References

Fmoc-Phe-Lys(Boc)-PAB-PNP: A Technical Guide for ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Boc)-PAB-PNP is a crucial component in the field of antibody-drug conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. This technical guide provides an in-depth overview of its properties, synthesis, and application in the development of targeted cancer therapies. The linker is designed for high stability in systemic circulation and specific cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.

The structure consists of a Phenylalanine-Lysine (Phe-Lys) dipeptide, which acts as the recognition site for enzymatic cleavage. The p-aminobenzyl (PAB) group functions as a self-immolative spacer, ensuring the efficient release of the unmodified drug payload upon cleavage. The p-nitrophenyl (PNP) carbonate is an activated group that facilitates the conjugation of the linker to the cytotoxic drug. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed to allow for further modification or conjugation, while the lysine (B10760008) side chain is protected by a tert-butyloxycarbonyl (Boc) group.

Core Properties and Specifications

The key properties of this compound are summarized in the tables below, providing essential data for its use in research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1646299-50-4 | [1] |

| Molecular Formula | C₄₉H₅₁N₅O₁₁ | [1] |

| Molecular Weight | 885.96 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 6 mg/mL (6.77 mM) | [2] |

| Similar linkers (e.g., Fmoc-Val-Cit-PAB-PNP) are soluble in DMF and DCM | [3] | |

| Storage | Store at -20°C, under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

Computational Data

| Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 213.53 Ų | |

| logP | 8.5787 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 11 | |

| Rotatable Bonds | 18 |

Stability and Cleavage Data

| Parameter | Value | Reference |

| Plasma Stability (Phe-Lys-PABC linker) | Half-life (t₁/₂) of 30 days in human plasma. | [4] |

| Enzymatic Cleavage | The Phe-Lys dipeptide is cleaved by Cathepsin B. | [5] |

| Cleavage Rate Comparison | The Phe-Lys linker is cleaved approximately 30-fold faster than the Val-Cit linker by Cathepsin B. |

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of the this compound linker allows for the controlled release of a cytotoxic payload within target cancer cells. The following diagram illustrates the mechanism of action of an ADC utilizing a Phe-Lys cleavable linker.

Caption: Mechanism of action of an ADC with a Phe-Lys cleavable linker.

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound. These protocols are based on established methodologies for similar compounds and should be optimized for specific applications.

Protocol 1: Synthesis of this compound

This protocol describes the final step in the synthesis of this compound from its precursor, Fmoc-Phe-Lys(Boc)-PAB-OH. The precursor can be synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

Materials:

-

Fmoc-Phe-Lys(Boc)-PAB-OH

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Pyridine (B92270) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolution: Dissolve Fmoc-Phe-Lys(Boc)-PAB-OH (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add pyridine or DIPEA (1.5-2 equivalents) to the solution and stir for 10 minutes.

-

Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM or THF to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and LC-MS.

Protocol 2: Conjugation of a Payload and Antibody

This protocol outlines a general workflow for the preparation of an ADC using this compound.

References

Understanding cathepsin B cleavage of dipeptide linkers

An In-depth Technical Guide to Cathepsin B Cleavage of Dipeptide Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic cleavage of dipeptide linkers by cathepsin B, a critical mechanism for the targeted release of therapeutic payloads from antibody-drug conjugates (ADCs).

Cathepsin B is a cysteine protease predominantly located in the lysosomes of cells.[] Its expression is significantly elevated in various tumor cells, making it a key target for enzyme-cleavable linkers in ADC design.[][2][3] ADCs leverage this overexpression to achieve tumor-specific drug release.[4] An ADC consists of a monoclonal antibody that targets a tumor-associated antigen, a potent cytotoxic payload, and a linker that connects them. Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves a specific dipeptide sequence within the linker, liberating the cytotoxic payload to induce cell death.[]

The most common dipeptide linkers are valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[] The Val-Cit linker, in particular, has shown excellent stability in human and mouse serum while being efficiently cleaved by proteases upon internalization into tumor cells.[] Initially, it was believed that only cathepsin B was responsible for cleaving the Val-Cit-PABC (p-aminobenzyl carbamate) linker; however, subsequent research has shown that other cathepsins, such as S, L, and F, are also involved.[5][6][7]

Quantitative Data on Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical determinant of an ADC's therapeutic index. While direct kinetic parameters for the cleavage of intact ADCs are not always publicly available, comparative studies using model substrates offer valuable insights into the relative performance of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme Source | Key Findings |

| Val-Cit | Baseline | Cathepsin B (isolated) / Rat Liver Lysosomal Preparation | Serves as the benchmark for many studies due to its balance of stability and susceptibility to cleavage.[] |

| Phe-Lys | ~30-fold faster | Cathepsin B (isolated) | Demonstrates significantly faster cleavage by purified cathepsin B.[8] |

| Phe-Lys | Identical to Val-Cit | Rat Liver Lysosomal Preparation | The cleavage rate is comparable to Val-Cit in a complex lysosomal environment, suggesting the involvement of multiple enzymes. |

| Glutamic Acid-Val-Cit | Slower than Val-Cit | Not specified | This linker shows almost no premature cleavage in mice, indicating enhanced stability.[9] |

Experimental Protocols: Assessing Linker Cleavage

Evaluating the susceptibility of a dipeptide linker to cathepsin B cleavage is a fundamental step in ADC development. Fluorometric assays are a sensitive and high-throughput method for this purpose.

In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a typical experiment to measure the cleavage of a dipeptide linker conjugated to a fluorogenic reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[10][11]

Objective: To quantify the rate of linker cleavage by recombinant human cathepsin B by measuring the increase in fluorescence upon substrate cleavage.

Materials:

-

Recombinant Human Cathepsin B[11]

-

Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)

-

Activation Buffer (Assay Buffer with 5 mM DTT)[11]

-

96-well black microplate[11]

-

Fluorescence microplate reader[11]

-

Cathepsin B inhibitor (e.g., CA-074) for control experiments[12]

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and adjust the pH to the optimal range for cathepsin B activity (typically pH 5.0-6.0).[10]

-

Prepare Activation Buffer fresh on the day of the experiment by adding DTT to the Assay Buffer.[11]

-

Reconstitute the recombinant cathepsin B in Activation Buffer to a desired stock concentration. A starting concentration of 10-50 nM in the final assay volume is recommended.[10]

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock to the desired final concentration (typically 10-50 µM) in Assay Buffer.[10]

-

-

Enzyme Activation:

-

Incubate the diluted cathepsin B solution at room temperature for approximately 15 minutes to ensure the activation of the enzyme.[11]

-

-

Assay Setup:

-

Add 50 µL of the activated cathepsin B solution to the wells of a 96-well black microplate.

-

Include control wells:

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC substrates.

-

Data Analysis:

-

Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.[11]

-

Plot the fluorescence intensity versus time.

-

The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.[11]

-

For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

Signaling Pathway: ADC-Mediated Cell Killing

References

- 2. Cathepsin B as a target in cancer therapy and imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB-PNP Conjugation to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. This document provides detailed protocols and application notes for the conjugation of a drug to an antibody using the Fmoc-Phe-Lys(Boc)-PAB-PNP linker. This linker system incorporates a cathepsin B-cleavable dipeptide (Phe-Lys) and a self-immolative p-aminobenzyl (PAB) spacer, ensuring controlled drug release within the target cell. The p-nitrophenyl (PNP) ester enables efficient conjugation to primary amines on the antibody surface.

The Fmoc and Boc protecting groups on the linker offer versatility for various synthetic strategies. Typically, a cytotoxic drug is first attached to the PAB moiety of the linker. The resulting drug-linker construct, activated with a PNP ester, is then conjugated to the antibody. The Fmoc and Boc groups can be removed in subsequent steps if required for the final ADC's activity.

Data Presentation

The following tables provide illustrative data for the conjugation and characterization of ADCs prepared using a Phe-Lys linker system. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Conjugation Reaction Parameters and Outcomes

| Parameter | Value | Reference |

| Antibody Concentration | 5 - 10 mg/mL | [1] |

| Molar Ratio (Linker-Payload:Antibody) | 5:1 to 10:1 | |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.5 - 8.5 | [2][3] |

| Co-solvent (for linker-payload) | 5 - 10% DMSO or DMF | |

| Reaction Temperature | 4°C or Room Temperature | [4] |

| Reaction Time | 4 - 18 hours | [4] |

| Average Drug-to-Antibody Ratio (DAR) | 3 - 4 | [5] |

| Conjugation Efficiency | 15 - 40% | [6] |

Table 2: Illustrative Characterization of a Phe-Lys Linker-based ADC

| Characterization Method | Parameter Measured | Typical Result | Reference |

| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Peaks corresponding to DAR 0, 2, 4, 6, 8 | [7] |

| Size Exclusion Chromatography (SEC) | Aggregation | >95% Monomer | [8] |

| LC-MS (Intact Mass Analysis) | Average DAR and Drug Distribution | Average DAR of ~3.5 | [9] |

| In vitro Cytotoxicity Assay (e.g., against HER2+ cells) | IC50 | 10 - 100 ng/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using the this compound linker system.

Protocol 1: Preparation of the Drug-Linker Construct

This protocol assumes the synthesis of a drug-linker construct where the cytotoxic drug is attached to the PAB moiety of the Fmoc-Phe-Lys(Boc)-PAB linker, followed by activation with p-nitrophenyl chloroformate.

Materials:

-

Fmoc-Phe-Lys(Boc)-PAB-OH

-

Cytotoxic drug with a suitable functional group (e.g., amine or hydroxyl)

-

Coupling agents (e.g., HATU, HOBt, DIPEA)

-

p-Nitrophenyl chloroformate

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Drug Attachment: Dissolve Fmoc-Phe-Lys(Boc)-PAB-OH and the cytotoxic drug in anhydrous DMF. Add coupling agents (e.g., HATU, HOBt, and DIPEA) and stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purification: Purify the resulting Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate by reverse-phase HPLC.

-

PNP Activation: Dissolve the purified drug-linker in anhydrous DCM. Add p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., DIPEA). Stir the reaction under an inert atmosphere until completion.

-

Final Purification: Purify the final this compound-Drug construct by RP-HPLC and characterize by LC-MS and NMR.

Protocol 2: Antibody Preparation

Materials:

-

Monoclonal antibody (mAb) stock solution

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 - 8.5

-

Buffer exchange columns or dialysis cassettes (10-30 kDa MWCO)

Procedure:

-

Buffer Exchange: Equilibrate the buffer exchange column or dialysis cassette with Conjugation Buffer.

-

Exchange the buffer of the mAb stock solution into the Conjugation Buffer according to the manufacturer's instructions.

-

Concentration Adjustment: Adjust the final concentration of the antibody to 5-10 mg/mL using the Conjugation Buffer. Determine the precise concentration by measuring absorbance at 280 nm.

Protocol 3: Conjugation of Drug-Linker to Antibody

Materials:

-

Prepared antibody solution (from Protocol 2)

-

This compound-Drug construct (from Protocol 1)

-

Anhydrous DMSO or DMF

-

Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

-

Drug-Linker Preparation: Dissolve the this compound-Drug in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add the desired molar excess of the drug-linker stock solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture at 4°C or room temperature for 4-18 hours with gentle agitation.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

Protocol 4: Purification of the Antibody-Drug Conjugate

Materials:

-

Crude ADC solution (from Protocol 3)

-

Purification Buffer: PBS, pH 7.4

-

Size exclusion chromatography (SEC) column or buffer exchange columns

Procedure:

-

Removal of Unconjugated Drug-Linker: Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with Purification Buffer.

-

Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.

-

Buffer Exchange and Concentration: If necessary, concentrate the purified ADC and exchange the buffer into a suitable storage buffer using a centrifugal filter device.

Protocol 5: Deprotection of Fmoc and Boc Groups (if required)

Note: This step is performed on the purified ADC if the presence of Fmoc and/or Boc groups interferes with the ADC's function. The conditions must be carefully optimized to avoid denaturation of the antibody.

Fmoc Deprotection:

-

Reagent Preparation: Prepare a solution of 20% piperidine (B6355638) in an aqueous buffer (e.g., PBS) with a co-solvent if needed for solubility.

-

Deprotection Reaction: Treat the ADC solution with the piperidine solution at a controlled temperature (e.g., 4°C) for a short duration (e.g., 15-30 minutes).

-

Purification: Immediately purify the ADC by SEC to remove piperidine and the fluorenyl by-product.

Boc Deprotection:

-

Reagent Preparation: Prepare a solution of dilute trifluoroacetic acid (TFA) (e.g., 1-5%) in an aqueous buffer.

-

Deprotection Reaction: Treat the ADC solution with the dilute TFA solution on ice for a short period (e.g., 10-20 minutes).

-

Purification: Neutralize the reaction with a suitable buffer and immediately purify the ADC by SEC.

Protocol 6: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.

-

Chromatography: Use a HIC column with a suitable gradient of decreasing salt concentration to separate the different drug-loaded species.

-

Data Analysis: Integrate the peak areas corresponding to different DAR values to calculate the average DAR.

Mass Spectrometry:

-

Intact Mass Analysis: Analyze the purified ADC by LC-MS to determine the molecular weight of the different conjugated species and confirm the DAR distribution.

-

Peptide Mapping: Digest the ADC with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific lysine (B10760008) residues that have been conjugated.

Mandatory Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: Mechanism of action of a Phe-Lys linked ADC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 4. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Conjugation of Drug Payloads to Fmoc-Phe-Lys(Boc)-PAB-PNP Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of amine-containing drug payloads to the cleavable Fmoc-Phe-Lys(Boc)-PAB-PNP linker, a critical component in the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic drugs. It incorporates a protease-cleavable dipeptide sequence (Phe-Lys), a self-immolative p-aminobenzyl (PAB) spacer, and a highly reactive p-nitrophenyl (PNP) carbonate group for drug conjugation. The N-terminus is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the lysine (B10760008) side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. This strategic design allows for the stable attachment of a drug payload to an antibody and its subsequent release under specific conditions within the target cancer cell.

The Phe-Lys dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][2] Upon internalization of the ADC and cleavage of the Phe-Lys bond by Cathepsin B, a cascade reaction is initiated through the PAB spacer, leading to the release of the unmodified, active drug payload.[][2]

Experimental Protocols

This section details the protocols for the conjugation of an amine-containing drug payload to the this compound linker, followed by the deprotection of the Fmoc and Boc groups.

Protocol 1: Conjugation of Amine-Containing Drug Payload

This protocol describes the reaction of the p-nitrophenyl carbonate group of the linker with a primary or secondary amine on the drug payload to form a stable carbamate (B1207046) bond.

Materials:

-

This compound linker

-

Amine-containing drug payload (e.g., Doxorubicin, Monomethyl Auristatin E - MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Procedure:

-

Dissolution:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the amine-containing drug payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

-

Reaction:

-

To the stirred solution of the linker, add the drug payload solution.

-

Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction mixture at room temperature (20-25°C) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water).

-

Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the desired drug-linker conjugate.

-

-

Lyophilization:

-

Combine the pure fractions and lyophilize to obtain the Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate as a solid.

-

-

Characterization:

-

Confirm the identity of the product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight.

-

Assess the purity of the conjugate by analytical RP-HPLC.

-

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the phenylalanine residue, which may be necessary for subsequent conjugation steps, such as attachment to a larger carrier molecule.

Materials:

-

Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate

-

20% Piperidine (B6355638) in DMF

-

Anhydrous DMF

-

Diethyl ether (cold)

Procedure:

-

Dissolution: Dissolve the Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate in DMF.

-

Deprotection: Add 20% piperidine in DMF to the solution and stir at room temperature for 30 minutes.

-

Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture and decant the supernatant. Wash the pellet with cold diethyl ether and dry under vacuum to yield the H₂N-Phe-Lys(Boc)-PAB-Drug conjugate.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the lysine side chain. This step is typically performed after conjugation to the antibody to unmask the lysine residue.

Materials:

-

Phe-Lys(Boc)-PAB-Drug conjugate (Fmoc deprotected)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.

-

Deprotection: Add the cleavage cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.

-

Work-up: Remove the TFA by rotary evaporation. Precipitate the product by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture, decant the supernatant, and wash the pellet with cold diethyl ether. Dry the product under vacuum.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the conjugation and characterization of the drug-linker conjugate.

Table 1: Reaction Parameters for Drug Payload Conjugation

| Parameter | Value/Condition |

| Reactants | |

| This compound | 1.0 equivalent |

| Amine-containing drug payload | 1.0 - 1.2 equivalents |

| Base (DIPEA) | 2.0 - 3.0 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous DMF or DMSO |

| Temperature | Room Temperature (20-25°C) |

| Reaction Time | 2 - 12 hours |

Table 2: Illustrative Purification and Characterization Data

| Parameter | Method | Expected Outcome |

| Purification | Preparative RP-HPLC | Isolation of the pure conjugate |

| Identity Confirmation | Mass Spectrometry (ESI-MS) | Observed mass consistent with calculated mass |

| Purity Assessment | Analytical RP-HPLC | >95% |

| Yield | Gravimetric | Typically >70% (dependent on payload) |

Table 3: Cathepsin B Cleavage of Phe-Lys Linker (Illustrative Kinetic Data)

| Peptide Linker Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Z-Phe-Lys-PABC-Drug | ~10-50 | ~0.1-1.0 | ~10,000-50,000 |

Note: Kinetic parameters can vary depending on the specific drug payload and assay conditions.[3][4]

Visualizations

Diagram 1: Experimental Workflow for Drug-Linker Conjugation

Caption: Workflow for the conjugation of an amine-containing drug to the linker.

Diagram 2: Signaling Pathway of Drug Release

Caption: Mechanism of intracellular drug release from the ADC.

References

Fmoc deprotection conditions for ADC synthesis

An essential procedure in the synthesis of antibody-drug conjugates (ADCs) is the selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This process is critical for exposing a reactive amine on the linker or payload, enabling subsequent conjugation steps. The choice of deprotection conditions is paramount to ensure the integrity of the antibody, the potency of the cytotoxic payload, and the stability of the final ADC construct. This document provides detailed application notes and protocols for Fmoc deprotection in ADC synthesis.

Mechanism of Fmoc Deprotection